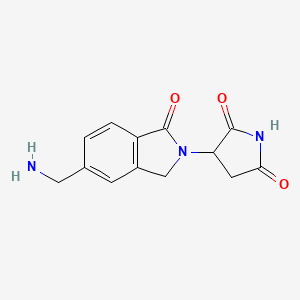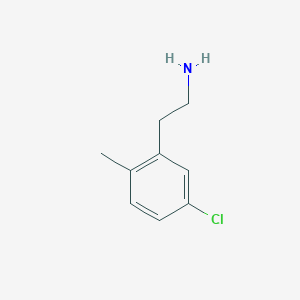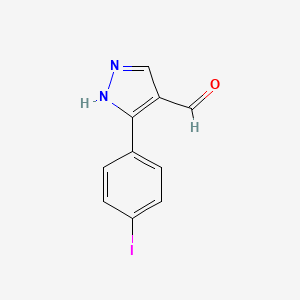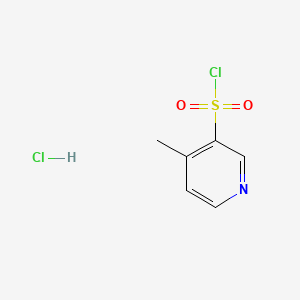![molecular formula C5H13NOS B13454984 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol CAS No. 37078-78-7](/img/structure/B13454984.png)
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol is an organic compound that features both an amine and a thiol group, making it a versatile molecule in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol typically involves the alkylation of a thiol with an appropriate amine. One common method is the reaction of 3-bromopropanamine with a thiol compound under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol or amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the amine group can produce secondary amines.
Scientific Research Applications
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, due to its reactive thiol and amine groups.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets through its thiol and amine groups. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. The amine group can participate in hydrogen bonding and ionic interactions with other molecules, influencing their activity and stability.
Comparison with Similar Compounds
2-[(3-Aminopropyl)methylamino]ethanol: This compound has a similar structure but features a methylamino group instead of a thiol group.
2-{[2-hydroxy-3-(octyloxy)propyl]sulfanyl}ethan-1-ol: This compound has a similar thiol group but a different alkyl chain structure.
Uniqueness: 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol is unique due to the presence of both a thiol and an amine group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
37078-78-7 |
|---|---|
Molecular Formula |
C5H13NOS |
Molecular Weight |
135.23 g/mol |
IUPAC Name |
2-(3-aminopropylsulfanyl)ethanol |
InChI |
InChI=1S/C5H13NOS/c6-2-1-4-8-5-3-7/h7H,1-6H2 |
InChI Key |
TURGSUHERZMDLT-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate](/img/structure/B13454913.png)
![2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13454917.png)
amine dihydrochloride](/img/structure/B13454921.png)
![rac-1-[(1R,2S)-2-bromocyclopropyl]methanamine hydrochloride](/img/structure/B13454930.png)


![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)


![2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid](/img/structure/B13454969.png)


